![molecular formula C19H22FN5O2 B2934538 N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide CAS No. 1396768-23-2](/img/structure/B2934538.png)
N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide, also known as JNJ-40411813, is a small molecule inhibitor that targets the glycine transporter 1 (GlyT1). GlyT1 is a protein that is responsible for regulating the levels of glycine in the central nervous system. JNJ-40411813 has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide works by selectively inhibiting GlyT1, which is responsible for the uptake of glycine into neurons and glial cells. By inhibiting GlyT1, N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide increases the levels of glycine in the synaptic cleft, which enhances the activity of NMDA receptors. This results in increased neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to increase the levels of glycine in the brain, enhance NMDA receptor function, and improve cognitive function. It has also been shown to have analgesic properties, which could be beneficial in pain management.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide is its selectivity for GlyT1. This makes it a useful tool for studying the role of glycine in the central nervous system. However, one limitation of N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of potential future directions for research on N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide. One area of interest is its potential therapeutic applications in schizophrenia and Alzheimer's disease. Further studies are needed to determine its efficacy in humans and to identify any potential side effects. Another area of interest is its potential as a tool for studying the role of glycine in the central nervous system. This could lead to a better understanding of the mechanisms underlying various neurological disorders.
Méthodes De Synthèse
The synthesis of N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide involves a multistep process that starts with the reaction of 3-fluoropyridazine with 1-(4-piperidinyl)-4-pentyn-1-ol. The resulting product is then reacted with N-Boc-glycine and subsequently deprotected to give the final product.
Applications De Recherche Scientifique
N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, Alzheimer's disease, and pain management. In preclinical studies, N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide has been shown to improve cognitive function and reduce negative symptoms in animal models of schizophrenia. It has also shown potential in reducing amyloid-beta levels in the brain, which could be beneficial in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
2-acetamido-N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c1-13(26)21-12-19(27)22-16-7-9-25(10-8-16)18-6-5-17(23-24-18)14-3-2-4-15(20)11-14/h2-6,11,16H,7-10,12H2,1H3,(H,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJBHZAJYNCVAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-N-{1-[6-(3-fluorophenyl)pyridazin-3-YL]piperidin-4-YL}acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.